molecular formula C21H20N2O4S B11125207 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

Cat. No.: B11125207
M. Wt: 396.5 g/mol
InChI Key: KMLGSFPBIVNDRO-SFHVURJKSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an acetylated phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The final step is the acetylation of L-phenylalanine, which can be done using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine involves its interaction with specific molecular targets. The thiazole ring and methoxyphenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The acetylated phenylalanine moiety can mimic natural substrates, allowing the compound to bind to active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

(2S)-2-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H20N2O4S/c1-27-17-9-7-15(8-10-17)20-22-16(13-28-20)12-19(24)23-18(21(25)26)11-14-5-3-2-4-6-14/h2-10,13,18H,11-12H2,1H3,(H,23,24)(H,25,26)/t18-/m0/s1

InChI Key

KMLGSFPBIVNDRO-SFHVURJKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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